Cas no 111781-39-6 (2-Piperazinemethanamine, N,N-dimethyl-)

2-Piperazinemethanamine, N,N-dimethyl- 化学的及び物理的性質
名前と識別子
-
- 2-Piperazinemethanamine, N,N-dimethyl-
- N,N-dimethyl-2-piperazinemethanamine
- N,N-DIMETHYL(PIPERAZIN-2-YL)METHANAMINE
- 2-dimethylaminomethylpiperazine
- N,N-dimethyl-1-piperazin-2-ylmethanamine
- dimethyl(piperazin-2-ylmethyl)amine
- dimethyl[(piperazin-2-yl)methyl]amine
- AB10341
- ZDTZPDVSTZEURY-UHFFFAOYSA-N
- 111781-39-6
- EN300-7040480
- DA-47824
- MFCD16620930
- AKOS006354358
- N,N-Dimethyl(piperazin-2-yl)methanamine
- N,N-dimethyl-1-(piperazin-2-yl)methanamine
- SCHEMBL334336
-
- MDL: MFCD16620930
- インチ: InChI=1S/C7H17N3/c1-10(2)6-7-5-8-3-4-9-7/h7-9H,3-6H2,1-2H3
- InChIKey: FMCIDNVYQOQGEB-UHFFFAOYSA-NCopyCopied
計算された属性
- 精确分子量: 143.142247555Da
- 同位素质量: 143.142247555Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 92.9
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.3Ų
- XLogP3: -0.8
じっけんとくせい
- Color/Form: NA
2-Piperazinemethanamine, N,N-dimethyl- Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
2-Piperazinemethanamine, N,N-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB481519-250 mg |
N,N-Dimethyl(piperazin-2-yl)methanamine |
111781-39-6 | 250MG |
€524.50 | 2023-04-20 | ||
abcr | AB481519-1 g |
N,N-Dimethyl(piperazin-2-yl)methanamine |
111781-39-6 | 1g |
€1,231.10 | 2023-04-20 | ||
Enamine | EN300-7040480-0.5g |
dimethyl[(piperazin-2-yl)methyl]amine |
111781-39-6 | 0.5g |
$836.0 | 2023-06-01 | ||
abcr | AB481519-1g |
N,N-Dimethyl(piperazin-2-yl)methanamine; . |
111781-39-6 | 1g |
€1250.40 | 2025-02-15 | ||
1PlusChem | 1P01KXX5-250mg |
N,N-dimethyl-2-piperazinemethanamine |
111781-39-6 | 95% | 250mg |
$365.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757310-1g |
n,n-Dimethyl-1-(piperazin-2-yl)methanamine |
111781-39-6 | 98% | 1g |
¥6742.00 | 2024-08-09 | |
eNovation Chemicals LLC | D543662-2g |
N,N-dimethyl-2-piperazinemethanamine |
111781-39-6 | 95% | 2g |
$1350 | 2025-02-20 | |
Enamine | EN300-7040480-5.0g |
dimethyl[(piperazin-2-yl)methyl]amine |
111781-39-6 | 5g |
$2525.0 | 2023-06-01 | ||
Enamine | EN300-7040480-0.05g |
dimethyl[(piperazin-2-yl)methyl]amine |
111781-39-6 | 0.05g |
$732.0 | 2023-06-01 | ||
Enamine | EN300-7040480-0.25g |
dimethyl[(piperazin-2-yl)methyl]amine |
111781-39-6 | 0.25g |
$801.0 | 2023-06-01 |
2-Piperazinemethanamine, N,N-dimethyl- 関連文献
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
2-Piperazinemethanamine, N,N-dimethyl-に関する追加情報
Introduction to 2-Piperazinemethanamine, N,N-dimethyl- (CAS No. 111781-39-6)
2-Piperazinemethanamine, N,N-dimethyl-, identified by its Chemical Abstracts Service (CAS) number 111781-39-6, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to the piperazine class, characterized by a six-membered ring containing two nitrogen atoms. The N,N-dimethyl substitution on the piperazine ring enhances its pharmacological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structural motif of 2-Piperazinemethanamine, N,N-dimethyl- lends itself to diverse applications in medicinal chemistry. Piperazine derivatives are well-known for their ability to modulate biological pathways, particularly through interactions with enzymes and receptors. The dimethylation at the nitrogen atoms increases the lipophilicity of the molecule, facilitating better membrane permeability and thus enhancing its bioavailability. This feature makes it a promising candidate for drug development, especially in the treatment of parasitic infections and neurological disorders.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic behavior of 2-Piperazinemethanamine, N,N-dimethyl-. Molecular docking studies have revealed its potential as a scaffold for developing novel antifungal agents. The compound’s ability to disrupt fungal cell wall synthesis has been highlighted in several preclinical studies, suggesting its efficacy against drug-resistant strains of Candida and Aspergillus.
In addition to its antifungal properties, 2-Piperazinemethanamine, N,N-dimethyl- has shown promise in the treatment of neurodegenerative diseases. Research indicates that piperazine derivatives can interact with acetylcholinesterase enzymes, potentially reversing cognitive decline in conditions such as Alzheimer’s disease. The dimethyl-substituted version appears to enhance binding affinity while minimizing side effects, making it a more attractive therapeutic option compared to earlier generations of acetylcholinesterase inhibitors.
The synthesis of 2-Piperazinemethanamine, N,N-dimethyl- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Traditional synthetic routes often involve the use of hazardous reagents and harsh conditions, necessitating greener alternatives. Recent innovations in catalytic processes have enabled the production of this compound under milder conditions, reducing environmental impact while maintaining efficiency.
Industrial-scale production of 2-Piperazinemethanamine, N,N-dimethyl- has been streamlined through continuous flow chemistry techniques. These methods offer improved scalability and reproducibility, critical factors for pharmaceutical applications. The integration of automated reaction monitoring systems has further enhanced the precision of production processes, ensuring consistent quality control.
The role of 2-Piperazinemethanamine, N,N-dimethyl- as a building block for more complex molecules cannot be overstated. Its versatility allows chemists to modify its structure in various ways to create novel compounds with tailored biological activities. For instance, appending hydrophobic side chains can enhance its solubility in lipophilic environments, while introducing polar groups can improve water solubility.
Ethical considerations are paramount when developing new pharmaceuticals derived from compounds like 2-Piperazinemethanamine, N,N-dimethyl-. Ensuring that synthetic pathways are sustainable and that byproducts are minimized is crucial for environmental stewardship. Furthermore, rigorous testing is essential to assess potential toxicity and ensure patient safety.
The future prospects for 2-Piperazinemethanamine, N,N-dimethyl- are bright, with ongoing research exploring its potential in areas such as anti-inflammatory therapy and cancer treatment. Its unique structural features make it a versatile tool for medicinal chemists seeking to develop next-generation therapeutics.
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